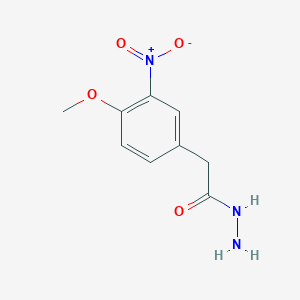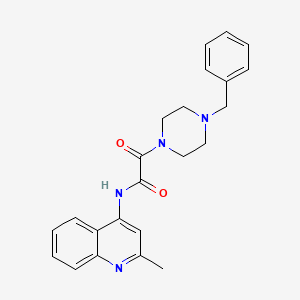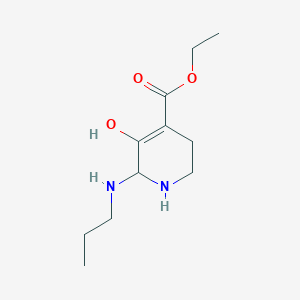![molecular formula C19H12N2O4S B2918731 N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 864940-93-2](/img/structure/B2918731.png)
N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide”, there are studies on the synthesis of similar chromone carboxamide derivatives . These compounds were designed, synthesized, and evaluated for cholinesterase inhibitory activity .Molecular Structure Analysis
The molecular structure of “N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is complex. It contains a total of 35 bonds, including 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 2 double bonds, and 16 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 ten-membered ring. It has 1 primary amide (aromatic), 1 secondary amide (aromatic), and 1 aromatic hydroxyl .Scientific Research Applications
Antibacterial Applications N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives have shown promising antibacterial activities. For instance, a study by Pouramiri, Kermani, and Khaleghi (2017) demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-negative and Gram-positive bacteria. This research highlights the compound's potential in the development of new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Synthesis and Chemical Properties The compound and its derivatives have also been a subject of interest in studies focusing on synthesis methodologies. Nizami and Hua (2018) discussed a method for synthesizing 3H-naphtho[2.1-b]pyran-2-carboxamides (analogous to 3H-benzo[f]chromene-2-carboxamides) using a cyclocoupling reaction, demonstrating the versatility of these compounds in chemical synthesis (Nizami & Hua, 2018).
Antimicrobial and Antioxidant Activities Further research by Subbareddy and Sumathi (2017) revealed the synthesis of various 4H-chromene-3-carboxamide derivatives and their evaluation as antioxidants and antibacterial agents. This study suggests potential applications in the development of new drugs with antioxidant and antimicrobial properties (Subbareddy & Sumathi, 2017).
Crystal Structure Analysis The crystal structures of certain derivatives have been analyzed to understand their molecular configurations better. For example, Gomes et al. (2015) studied the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insights into the molecular arrangement and potential interactions of these compounds (Gomes et al., 2015).
Metal Complex Synthesis The compound's derivatives have been used to synthesize metal complexes. Myannik et al. (2018) synthesized novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, which could have implications in materials science and catalysis (Myannik et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
The compound interacts with 5-LOX, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway by inhibiting 5-LOX . This results in a decrease in the production of leukotrienes, which are potent mediators of inflammation and allergic reactions .
Pharmacokinetics
The physico-chemical properties of chromone carboxamides, to which this compound belongs, are in accordance with the general requirements of drug development process .
Result of Action
The inhibition of 5-LOX by N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide leads to a reduction in the production of leukotrienes . This can result in decreased inflammation and allergic reactions .
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKRACMVEGWJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)
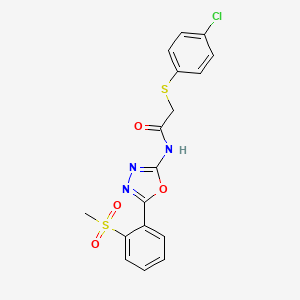
![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)
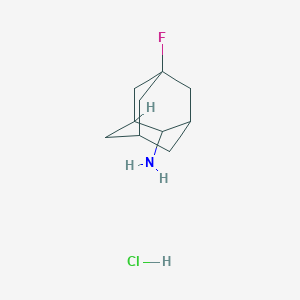
![3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2918661.png)
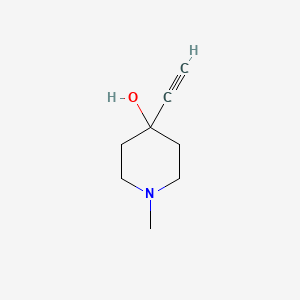
![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)
